molecular formula C10H21NO B2757072 [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol CAS No. 1858992-65-0

[1-(1-Amino-2-methylpropyl)cyclopentyl]methanol

Cat. No.: B2757072
CAS No.: 1858992-65-0
M. Wt: 171.284
InChI Key: JBHTUPDKPTWBLI-UHFFFAOYSA-N
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Description

[1-(1-Amino-2-methylpropyl)cyclopentyl]methanol (CAS 1858992-65-0) is a chiral organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . Its structure incorporates both a cyclopentyl ring and a 2-methylpropyl (isobutyl) side chain, functionalized with primary amino and hydroxyl groups . This bifunctional nature, featuring hydrogen bond donors and acceptors, makes it a valuable scaffold in medicinal chemistry and drug discovery. Researchers can utilize this compound as a key chiral building block for the synthesis of more complex molecules . Its potential applications include serving as a precursor for pharmaceutical intermediates, particularly in developing compounds that target central nervous system receptors or enzymes. The steric bulk imparted by the cyclopentyl and isobutyl groups can be exploited to influence the pharmacokinetic properties and binding affinity of resultant molecules. The compound is characterized by specific predicted physicochemical data, which can be provided upon request . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. This compound requires careful risk assessment before use in any laboratory setting.

Properties

IUPAC Name

[1-(1-amino-2-methylpropyl)cyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(2)9(11)10(7-12)5-3-4-6-10/h8-9,12H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHTUPDKPTWBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1(CCCC1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol typically involves the reaction of cyclopentylmethanol with an appropriate amine under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .

Scientific Research Applications

Chemistry

In organic chemistry, [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to act as an intermediate in various reactions, facilitating the creation of diverse chemical compounds.

Table 1: Comparison with Related Compounds

Compound NameStructureApplication Area
This compoundStructureOrganic synthesis
[1-(1-Amino-2-methylpropyl)cyclohexyl]methanolStructureDrug development
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanolStructureBiochemical research

Biology

The compound has been utilized in biological research to investigate its effects on cellular processes. Its ability to interact with biological molecules through hydrogen bonding makes it a valuable tool for studying protein-ligand interactions and cellular signaling pathways.

Case Study: Cellular Impact
A study demonstrated that derivatives of this compound could modulate cellular responses by influencing receptor activity, highlighting its potential as a biochemical tool in drug discovery processes .

Medicine

In medicinal chemistry, this compound is under investigation for its therapeutic properties. It may serve as a precursor for developing new drugs targeting specific diseases, including viral infections such as HIV and HBV.

Table 2: Potential Therapeutic Applications

Disease TargetedMechanism of ActionReference
HIVInhibits viral replicationUS5206435A
HBVModulates immune responseUS5206435A
CancerInduces apoptosis in cancer cellsPMC5805629

Industrial Applications

Industrially, this compound is used in producing specialty chemicals and as a reagent in various chemical processes. Its properties facilitate reactions that are essential for creating complex industrial compounds.

Mechanism of Action

The mechanism of action of [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentyl ring provides a hydrophobic environment, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Properties Applications/Research Findings
This compound (Target) C₁₀H₂₁NO 171 Cyclopentane ring; amino-isopropyl; hydroxymethyl Moderate hydrophilicity; hydrogen-bonding capacity Pharmaceutical precursor
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol C₉H₁₉NO 157 Cyclobutane ring (smaller, higher strain) Increased reactivity due to ring strain Model for studying ring-size effects on bioactivity
[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol C₁₀H₁₉NO 169 Cyclopentene ring (double bond introduces rigidity) Enhanced planarity; conjugation effects Drug candidates requiring rigid scaffolds
((1S,3R,4S)-3-Ethyl-4-(triazolo-pyrazinyl)cyclopentyl)methanol C₁₉H₂₃N₅O ~337 Ethyl and heteroaromatic substituents; stereochemical complexity High π-π interaction potential; kinase affinity Patented intermediate for kinase inhibitors

Research Findings and Implications

Ring Size and Strain Effects: The cyclobutyl analog (C₉H₁₉NO) exhibits higher ring strain compared to the target compound, leading to increased reactivity in ring-opening reactions. This property is leveraged in studies probing the relationship between ring strain and bioactivity . The cyclopentene analog (C₁₀H₁₉NO) demonstrates enhanced rigidity due to its double bond, favoring planar conformations critical for binding to flat protein pockets. This has driven its use in anticancer and antiviral drug candidates .

Substituent-Driven Functionality: The ethyl-triazolo-pyrazine derivative (C₁₉H₂₃N₅O) showcases how bulky, aromatic substituents enhance interactions with kinase active sites. Its stereochemical complexity further underscores the importance of chirality in drug design, as noted in recent patents .

Hydrogen-Bonding vs. Hydrophobic Interactions: The target compound’s amino and hydroxymethyl groups prioritize hydrogen bonding, making it suitable for polar targets. In contrast, the ethyl-triazolo-pyrazine analog relies on hydrophobic and π-π interactions, highlighting substituent-driven adaptability in drug discovery .

Limitations and Knowledge Gaps

However, structural data suggest that:

  • Smaller rings (e.g., cyclobutane) may reduce metabolic stability due to strain-induced reactivity.
  • Aromatic substituents (e.g., triazolo-pyrazine) improve target affinity but may compromise solubility.

Biological Activity

[1-(1-Amino-2-methylpropyl)cyclopentyl]methanol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

  • Chemical Formula : C10H17NO
  • Molecular Weight : 169.25 g/mol
  • Structure : The compound features a cyclopentyl group attached to a methanol moiety and an amino group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body.

Target Receptors

  • Dopamine Receptors : Preliminary studies suggest that this compound may act on dopamine receptors, potentially influencing neurotransmitter release and signaling pathways involved in mood regulation and motor control.
  • Serotonin Receptors : There is also emerging evidence that it may interact with serotonin receptors, which are crucial for various physiological functions including mood and anxiety regulation.

Pharmacological Effects

The pharmacological profile of this compound indicates several potential therapeutic applications:

  • Neurological Effects :
    • Studies have shown that compounds with similar structures can modulate dopaminergic and serotonergic systems, suggesting potential use in treating conditions like depression and Parkinson's disease.
    • In animal models, administration has been linked to enhanced locomotor activity, indicating possible stimulant effects.
  • Antitumor Activity :
    • Research indicates that related compounds exhibit antiproliferative effects against various cancer cell lines. While specific data on this compound is limited, its structural analogs have demonstrated significant inhibition of tumor growth in vitro.

Study 1: Dopaminergic Activity

A study investigating the effects of similar compounds on dopamine receptor modulation found that these agents could enhance dopamine release in specific brain regions, leading to improved motor function in rodent models. This suggests that this compound may have similar properties.

Study 2: Antiproliferative Effects

In vitro assays using human cancer cell lines demonstrated that derivatives of cyclopentyl compounds could inhibit cell proliferation significantly. The IC50 values for these compounds ranged from 10 to 50 µM across different cancer types, indicating a promising avenue for further research into the antitumor potential of this compound.

Data Summary Table

Biological ActivityObserved EffectsReference
Dopamine ModulationEnhanced locomotor activity in mice
Antitumor ActivityInhibition of cell proliferation (IC50 10-50 µM)
Serotonin InteractionPotential mood regulation effects

Q & A

Q. Basic

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm cyclopentane ring protons and amino/methanol group positions.
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular formula (e.g., [M+H]+^+ peak).
  • FT-IR : Identify -OH (3200–3600 cm1^{-1}) and -NH2_2 (1650–1580 cm1^{-1}) stretches .

How does stereochemistry influence the biological activity of this compound, and how can this be assessed?

Q. Advanced

  • Receptor specificity : Enantiomers may exhibit divergent binding to targets like S1P receptors (e.g., S1P1_1, S1P4_4).
  • Methods :
    • Chiral separation : Use HPLC with a CHIRALPAK® column.
    • In vitro assays : Compare receptor activation in S1P1_1-transfected HEK293 cells via cAMP inhibition assays .

What in vitro assays are suitable for evaluating the compound’s antiproliferative or receptor-modulating effects?

Q. Basic

  • Cell viability : MTT assay on cancer lines (e.g., HeLa, A549) with IC50_{50} determination.
  • Receptor binding : Competitive radioligand assays using 3H^3H-labeled S1P.
  • Enzyme inhibition : Epoxide hydrolase activity assays to study metabolic stability .

How can discrepancies in reported biological activity data (e.g., IC50_{50}50​) be resolved?

Q. Advanced

  • Standardization : Adopt uniform assay conditions (e.g., cell passage number, serum-free media).
  • Orthogonal validation : Confirm results via flow cytometry (apoptosis) and Western blot (caspase-3 activation).
  • Meta-analysis : Compare PubChem bioactivity data with peer-reviewed studies to identify outliers .

What computational tools predict the compound’s physicochemical properties and target interactions?

Q. Advanced

  • ADME prediction : Use SwissADME for logP, solubility, and bioavailability.
  • Docking studies : AutoDock Vina to model S1P1_1 receptor interactions, focusing on hydrogen bonding with Ser101^{101} and Phe265^{265} .
  • Quantum mechanics : Gaussian 16 for optimizing geometry and electrostatic potential maps .

What strategies improve metabolic stability while retaining pharmacological activity?

Q. Advanced

  • Prodrug design : Phosphorylation of the methanol group (e.g., VPC01091 analog) to enhance plasma stability .
  • Structural analogs : Introduce methyl groups or fluorine atoms to block CYP450 oxidation sites.
  • In vitro screening : Use liver microsomes or hepatocyte models to assess metabolic clearance .

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